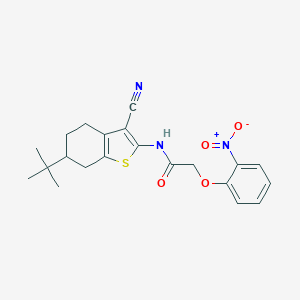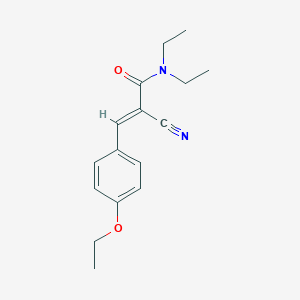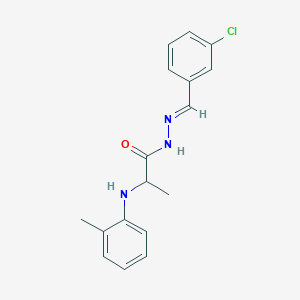
1-(3-Chlorophenyl)-3-(4-phenoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N’-(4-phenoxyphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-(4-phenoxyphenyl)urea typically involves the reaction of 3-chloroaniline with 4-phenoxyaniline in the presence of a carbonyl source such as phosgene or a similar reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(3-chlorophenyl)-N’-(4-phenoxyphenyl)urea may involve large-scale reactions using automated equipment. The process would include steps such as mixing, heating, and purification to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chlorophenyl)-N’-(4-phenoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on living organisms.
Medicine: Potential pharmaceutical applications include its use as a precursor for drug development.
Industry: It may be used in the production of polymers, resins, or other industrial materials.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-N’-(4-phenoxyphenyl)urea would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-chlorophenyl)-N’-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of a phenoxy group.
N-(3-bromophenyl)-N’-(4-phenoxyphenyl)urea: Similar structure but with a bromine atom instead of chlorine.
N-(3-chlorophenyl)-N’-(4-phenyl)urea: Similar structure but without the phenoxy group.
Uniqueness
N-(3-chlorophenyl)-N’-(4-phenoxyphenyl)urea is unique due to the presence of both the 3-chlorophenyl and 4-phenoxyphenyl groups. This combination of functional groups may impart specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
178607-15-3 |
|---|---|
Molekularformel |
C19H15ClN2O2 |
Molekulargewicht |
338.8g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-3-(4-phenoxyphenyl)urea |
InChI |
InChI=1S/C19H15ClN2O2/c20-14-5-4-6-16(13-14)22-19(23)21-15-9-11-18(12-10-15)24-17-7-2-1-3-8-17/h1-13H,(H2,21,22,23) |
InChI-Schlüssel |
NKWFPJQFNKTLNE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{2-[(4-bromobenzyl)oxy]benzylidene}-2-({4-(2,4-dichlorophenyl)-5-[(2-methoxyanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B449105.png)
![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B449109.png)
![2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-naphthylmethylene)acetohydrazide](/img/structure/B449112.png)
![2,6-dichloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)benzamide](/img/structure/B449115.png)

![2-{[4-(2,4-dichlorophenyl)-5-(3-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-fluorobenzylidene)acetohydrazide](/img/structure/B449118.png)
![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(5-bromo-2,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B449121.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[4-(dimethylamino)benzylidene]propanohydrazide](/img/structure/B449122.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-(4-chloro-2-methylphenoxy)butanohydrazide](/img/structure/B449123.png)

![2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-chlorobenzylidene)propanohydrazide](/img/structure/B449125.png)

![2-({4-ALLYL-5-[(4-CHLOROPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'-{[2-(BENZYLOXY)PHENYL]METHYLENE}ACETOHYDRAZIDE](/img/structure/B449130.png)
![Propyl 2-[(trichloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B449133.png)
